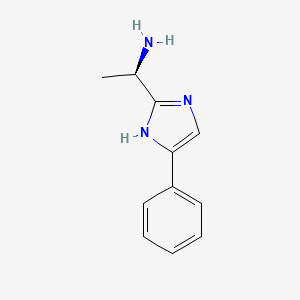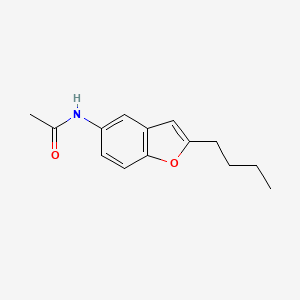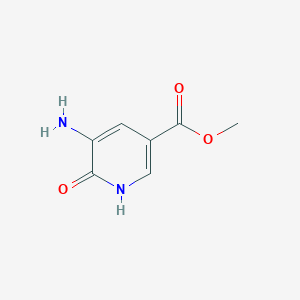
4-メチル-4'-ビニル-2,2'-ビピリジン
概要
説明
4-Methyl-4’-vinyl-2,2’-bipyridine is a chemical compound with the molecular formula C13H12N2. It has a molecular weight of 196.25 . The IUPAC name for this compound is 2-(4-ethenylpyridin-2-yl)-4-methylpyridine .
Synthesis Analysis
The synthesis of 4-Methyl-4’-vinyl-2,2’-bipyridine has been described in several studies. For instance, polymers of this compound have been prepared in solution via free-radical polymerization . Another study describes the electrochemical polymerization of 4-Methyl-4’-vinyl-2,2’-bipyridine-containing metal complexes .Molecular Structure Analysis
The InChI code for 4-Methyl-4’-vinyl-2,2’-bipyridine is 1S/C13H12N2/c1-3-11-5-7-15-13(9-11)12-8-10(2)4-6-14-12/h3-9H,1H2,2H3 . The structure and mechanism of formation of electroreductively polymerized 4-Methyl-4’-vinyl-2,2’-bipyridine-containing metal complexes have been described in a study .Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Methyl-4’-vinyl-2,2’-bipyridine include a molecular weight of 196.25 g/mol, a topological polar surface area of 25.8 Ų, and a complexity of 215 . The compound is solid at room temperature .科学的研究の応用
遷移金属触媒
4-メチル-4'-ビニル-2,2'-ビピリジンは、遷移金属触媒における配位子として機能します。その構造は、金属中心との強い配位を可能にし、これは触媒プロセスにおいて重要です。 この化合物は、触媒サイクル中の遷移状態の形成と安定化を促進することにより、反応の効率を高めることができます .
光増感剤
光物理学の分野では、4-メチル-4'-ビニル-2,2'-ビピリジン誘導体は光増感剤として使用されます。それらは光を吸収し、他の分子にエネルギーまたは電子を移動させ、光化学反応を開始します。 この応用は、特に太陽エネルギー変換と光線力学療法において関連しています .
超分子化学
このビピリジン誘導体は、非共有結合相互作用を通じて複雑な構造を形成する能力により、超分子構造における重要な構成要素です。 それはしばしば、分子マシンの設計、スイッチ、および共有結合有機構造体(COF)や金属有機構造体(MOF)の構成要素として使用されます .
生物活性分子
研究者は、生物活性分子の合成において4-メチル-4'-ビニル-2,2'-ビピリジンを使用しています。 そのビピリジンコアは、医薬品や農薬に共通するモチーフであり、そこで生物学的標的に作用してその活性を調節することができます .
電気化学的応用
その電気活性な性質により、この化合物は電気化学において応用されています。 それは、電気的電圧の印加時に色が変化するエレクトロクロミック材料の開発、およびバッテリーやセンサーにおけるレドックス活性成分の作成に使用できます .
ビオロゲン
ビオロゲンは、レドックス活性を示すビピリジンから誘導された化合物のクラスです。 4-メチル-4'-ビニル-2,2'-ビピリジンは、ビオロゲンの合成に使用でき、ビオロゲンはエレクトロクロミックデバイス、レドックスフローバッテリー、および除草剤として応用されています .
分子モーターとマシン
4-メチル-4'-ビニル-2,2'-ビピリジン中のビニル基は、さらなる官能化を可能にし、分子モーターとマシンの構築に適しています。 これらのナノスケールデバイスはエネルギーを運動に変換することができ、ナノテクノロジーと材料科学における潜在的な用途のために研究されています .
環境応答性材料
最後に、4-メチル-4'-ビニル-2,2'-ビピリジンの誘導体は、温度、pH、または溶媒組成などの環境変化に応答する材料を作成するために使用されます。 これらの材料は、スマートコーティング、薬物送達システム、およびセンサーとしての潜在的な応用を持っています .
Safety and Hazards
The safety information for 4-Methyl-4’-vinyl-2,2’-bipyridine indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
作用機序
Target of Action
It’s known that bipyridine derivatives often interact with metal ions, forming complexes . These complexes can have various applications, including in electrochemical systems .
Mode of Action
It’s known to undergo electroreductive polymerization, forming polymeric structures that contain metal complexes . This process involves the reduction of the compound and its subsequent polymerization, which can lead to changes in its physical and chemical properties .
Biochemical Pathways
The formation of metal complexes and the subsequent changes in the compound’s properties suggest that it could potentially influence various biochemical processes, particularly those involving metal ions .
Pharmacokinetics
Its physicochemical properties, such as its molecular weight (19625 Da) and predicted logP (267), suggest that it could potentially be absorbed and distributed in the body
Result of Action
Its ability to form polymeric structures containing metal complexes suggests that it could potentially influence various cellular processes, particularly those involving metal ions .
Action Environment
The action of 4-Methyl-4’-vinyl-2,2’-bipyridine can be influenced by various environmental factors. For instance, the electroreductive polymerization process it undergoes is influenced by the applied voltage and the presence of metal ions . Additionally, its stability could potentially be affected by factors such as temperature and pH, although further studies are needed to confirm this.
特性
IUPAC Name |
2-(4-ethenylpyridin-2-yl)-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c1-3-11-5-7-15-13(9-11)12-8-10(2)4-6-14-12/h3-9H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZAEAAZXRSXPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432103 | |
| Record name | 4-Methyl-4'-vinyl-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74173-48-1 | |
| Record name | 4-Methyl-4'-vinyl-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethenyl-4'-methyl-2,2'-bipyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Methyl-4'-vinyl-2,2'-bipyridine?
A1: 4-Methyl-4'-vinyl-2,2'-bipyridine has the molecular formula C13H12N2 and a molecular weight of 196.25 g/mol.
Q2: Are there any characteristic spectroscopic features of vbpy?
A2: While specific spectroscopic data isn't detailed in the provided research, vbpy, like other bipyridine derivatives, exhibits characteristic UV-Vis absorption bands corresponding to π-π* transitions within the aromatic rings. These bands are sensitive to metal coordination and can be used to study complex formation. []
Q3: Is vbpy compatible with sol-gel matrices for material applications?
A3: Yes, vbpy complexes, such as and , have been successfully electropolymerized within SiO2 sol-gel films. These composite materials demonstrate stability against complex leaching and exhibit interesting electrochemical and photophysical properties. []
Q4: Does the incorporation of vbpy into polymer matrices affect their properties?
A4: Yes, the incorporation of vbpy as a co-monomer can influence the properties of the resulting polymers. For example, the presence of ethylene glycol spacers in polyethylene glycol dimethacrylate (PEG-DMA550) copolymers with vbpy leads to a more fluid-like local environment compared to polymers like poly(methyl methacrylate) (PMMA). []
Q5: Can vbpy-containing metal complexes be used for electrocatalysis?
A5: Yes, electropolymerized films of vbpy complexes with metals like Ruthenium can be electrocatalytically active. For instance, poly-cis-2 films, generated by photochemical ligand loss from poly-cis-2, exhibit electrocatalytic activity towards alcohol oxidation through higher oxidation state Ruthenium couples. []
Q6: Are there examples of vbpy-based catalysts for specific organic reactions?
A6: Research demonstrates that CuCl2 complexes with poly(4-methyl-4′-vinyl-2,2′-bipyridine) effectively catalyze the selective oxidation of 2,6-disubstituted 4-methylphenols to 4-hydroxybenzaldehydes using dioxygen. The catalyst activity and selectivity are influenced by the reaction conditions and the molar ratio of bipyridine units to copper. []
Q7: How does vbpy interact with transition metals?
A7: Vbpy, like other bipyridine derivatives, acts as a bidentate ligand, coordinating to transition metal ions through its two nitrogen atoms. The vinyl group allows for further reactivity, enabling electropolymerization of the resulting metal complexes. [, ]
Q8: What is the impact of metal coordination on the properties of vbpy?
A8: Metal coordination significantly alters the electronic properties of vbpy, influencing its absorption and emission spectra, redox potentials, and reactivity. For example, Ru(II) complexes of vbpy exhibit strong metal-to-ligand charge transfer (MLCT) transitions, which are key to their photophysical and electrochemical properties. [, ]
Q9: How does the polymerization of vbpy complexes affect metal binding?
A9: Polymerization can significantly impact metal binding behavior. For instance, poly-[Fe(vbpy)2(CN)2],poly-vbpy films, formed through electropolymerization and subsequent ligand exchange, can incorporate Ag(I) ions, leading to the formation of poly-,poly-vbpy. This illustrates the potential for using vbpy-based polymers in metal ion sensing or recovery. []
Q10: What are the key electrochemical features of vbpy-based metal complexes?
A10: Vbpy-based metal complexes often exhibit reversible or quasi-reversible redox behavior, attributed to the metal center's ability to undergo electron transfer. The vinyl group enables electropolymerization, leading to the formation of redox-active films on electrode surfaces. [, ]
Q11: How do the electrochemical properties of vbpy polymers change with metal ion incorporation?
A11: The incorporation of metal ions into vbpy polymers can significantly alter their electrochemical properties. For instance, the incorporation of Ag(I) ions into poly-[Fe(vbpy)2(CN)2],poly-vbpy films leads to changes in the film's redox behavior and enables the electrochemical reduction of silver ions to form silver nanoparticles within the film. []
Q12: What are the notable photophysical properties of vbpy-containing metal complexes?
A12: V bpy-containing Ru(II) complexes, like , display notable photophysical properties, particularly their ability to absorb light in the visible region and exhibit luminescence. These properties stem from their metal-to-ligand charge transfer (MLCT) excited states, making them attractive for applications in areas like photocatalysis and sensing. [, ]
Q13: How do the photophysical properties of vbpy-metal complexes change upon polymerization?
A13: Polymerization can significantly influence the photophysical properties of vbpy-metal complexes. Studies on poly2 films reveal significantly reduced excited state lifetimes compared to their monomeric counterparts, likely due to energy transfer processes within the polymer matrix. []
Q14: What are the potential applications of vbpy-based materials in sensing?
A14: Vbpy-based polymers show promise in sensing applications due to their ability to selectively bind metal ions and the resulting changes in their electrochemical and optical properties. For example, the incorporation of Ag(I) ions into poly-[Fe(vbpy)2(CN)2],poly-vbpy films could be exploited for silver ion detection. [, ]
Q15: What are the future research directions for vbpy-based materials?
A15: Future research on vbpy-based materials may focus on:
- Tailoring polymer properties: Exploring new polymerization methods and co-monomers to fine-tune the properties of vbpy-containing polymers for specific applications. [, ]
- Developing new catalytic systems: Investigating the use of vbpy-metal complexes as catalysts for a wider range of organic reactions, including asymmetric catalysis. [, ]
- Exploiting photophysical properties: Utilizing the unique photophysical properties of vbpy-metal complexes for applications in solar energy conversion, luminescent materials, and sensing. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


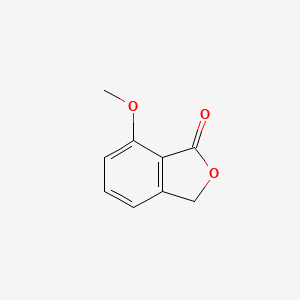

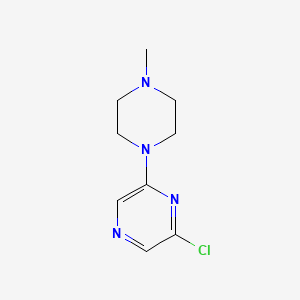


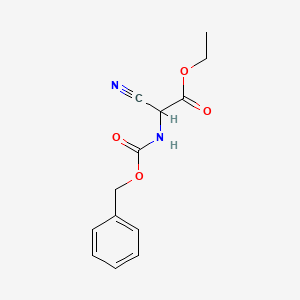
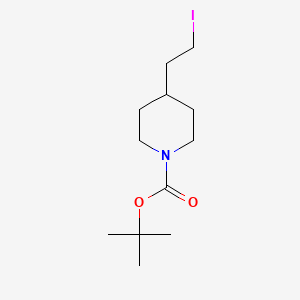

![Ethanaminium, N-[bis(diethylamino)methylene]-N-ethyl-, chloride](/img/structure/B1600190.png)

